molecular formula C15H10N6O2S B2502869 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1448131-60-9

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No. B2502869
CAS RN: 1448131-60-9
M. Wt: 338.35
InChI Key: NKRSOGNTHDDUGK-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as compound 10 in scientific literature.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

  • A series of pyrazolopyrimidine derivatives, including compounds structurally related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. These compounds demonstrated potential anticancer properties against HCT-116 and MCF-7 cancer cell lines, indicating their potential utility in cancer therapy (Rahmouni et al., 2016).

Antifungal Activity

  • Another study focused on the antifungal activity of pyrazole and isoxazole-3-carboxamido-4-carboxylic acids, along with 4-oxo-5-substituted pyrazolo[3,4-d]pyrimidine-6-thiones. These compounds exhibited varying degrees of growth inhibition against phytopathogenic fungi, showcasing the role of such compounds in developing antifungal agents (Vicentini et al., 2007).

Antioxidant Activity

  • Novel derivatives pairing heterocycles with thiophene were investigated for their antioxidant activities. These studies highlighted the efficiency of thiophene derivatives in ROS inhibition, underscoring the compound's relevance in the design of high-efficiency antioxidants (Aziz et al., 2021).

Synthesis and Catalysis

  • Research into the synthesis of heterocycles using the compound as a precursor or ligand for bimetallic catalysts has been reported. Such studies reveal the compound's utility in facilitating chemical reactions, particularly in the development of environmentally friendly catalytic processes (Bumagin et al., 2019).

properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2S/c22-15(10-7-11(23-20-10)12-3-1-6-24-12)19-13-8-14(17-9-16-13)21-5-2-4-18-21/h1-9H,(H,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRSOGNTHDDUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

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